Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate

Catalog No.
S13682606
CAS No.
M.F
C11H18O4
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2...

Product Name

Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate

IUPAC Name

methyl 2-propan-2-yl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C11H18O4/c1-8(2)11(9(12)13-3)10(15-11)4-6-14-7-5-10/h8H,4-7H2,1-3H3

InChI Key

RKKOGZYFFWLFFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCOCC2)C(=O)OC

Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. The compound has the molecular formula C11H18O4C_{11}H_{18}O_{4} and a molecular weight of approximately 214.26 g/mol. The compound features a dioxaspiro framework, which contributes to its chemical properties and potential biological activities. Its systematic name reflects the presence of a propan-2-yl group and a carboxylate functional group, which are critical for its reactivity and interactions in various chemical environments .

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones, using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into alcohols or other reduced forms, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the replacement of functional groups within the molecule, often facilitated by reagents like sodium hydroxide or hydrochloric acid .

The biological activity of methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate is an area of ongoing research. Preliminary studies suggest that compounds with similar spirocyclic structures may exhibit antimicrobial and anticancer properties. The mechanism of action is thought to involve interactions with specific enzymes or receptors due to the compound's unique spatial arrangement, potentially leading to inhibition or activation of biological pathways .

The synthesis of methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves:

  • Starting Materials: A suitable diol and a carboxylic acid derivative.
  • Reaction Conditions: The reaction is often conducted under acidic conditions using catalysts such as sulfuric acid to promote the formation of the spirocyclic structure.
  • Industrial Methods: In an industrial setting, processes may be optimized for yield and purity using continuous flow reactors and advanced purification techniques like distillation and crystallization .

Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate has potential applications in various fields:

  • Organic Synthesis: It serves as a building block in organic chemistry for synthesizing more complex molecules.
  • Pharmaceutical Development: Due to its biological activity, it may be explored for developing new therapeutic agents targeting specific diseases .

Studies on the interactions of methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate with biological targets are crucial for understanding its potential therapeutic effects. Research indicates that compounds with similar structures may interact with various receptors or enzymes, influencing metabolic pathways and cellular functions . Further investigation is needed to elucidate its precise interactions and mechanisms.

Several compounds share structural similarities with methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate:

Compound NameMolecular FormulaMolecular Weight
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylateC9H14O4C_{9}H_{14}O_{4}186.20 g/mol
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylateC9H14O4C_{9}H_{14}O_{4}186.21 g/mol
Methyl 5-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylateC11H18O4C_{11}H_{18}O_{4}214.26 g/mol

Uniqueness

Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate stands out due to its specific spirocyclic structure and the presence of a propan-2-yl group at the second position. This unique configuration influences its reactivity and potential biological interactions compared to other similar compounds .

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

214.12050905 g/mol

Monoisotopic Mass

214.12050905 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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